5-Bromo-n-hydroxy-2-methoxynicotinimidamide
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Overview
Description
5-Bromo-n-hydroxy-2-methoxynicotinimidamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a hydroxy group, and a methoxy group attached to a nicotinimidamide core. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 5-bromo-2-hydroxy-3-methoxybenzaldehyde as a starting material . This compound can be synthesized through the bromination of 2-hydroxy-3-methoxybenzaldehyde using bromine or a bromine source under controlled conditions .
Industrial Production Methods
Industrial production of 5-Bromo-n-hydroxy-2-methoxynicotinimidamide may involve large-scale bromination and subsequent functionalization reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-n-hydroxy-2-methoxynicotinimidamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form amines or alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield aldehydes or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5-Bromo-n-hydroxy-2-methoxynicotinimidamide has several applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of 5-Bromo-n-hydroxy-2-methoxynicotinimidamide involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and hydroxy group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-hydroxy-3-methoxybenzaldehyde: Shares similar functional groups but differs in the core structure.
5-Bromoindole-2-carboxylic acid hydrazone derivatives: These compounds have similar bromine and hydroxy functionalities but differ in their overall structure and applications.
5-Bromo-N-(4-fluorobenzyl)-8-hydroxy-1,6-naphthyridine-7-carboxamide: Another compound with bromine and hydroxy groups, used in different research contexts.
Uniqueness
5-Bromo-n-hydroxy-2-methoxynicotinimidamide is unique due to its specific combination of functional groups and its nicotinimidamide core. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C7H8BrN3O2 |
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Molecular Weight |
246.06 g/mol |
IUPAC Name |
5-bromo-N'-hydroxy-2-methoxypyridine-3-carboximidamide |
InChI |
InChI=1S/C7H8BrN3O2/c1-13-7-5(6(9)11-12)2-4(8)3-10-7/h2-3,12H,1H3,(H2,9,11) |
InChI Key |
ZZTCDNWSGUZXJP-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=C(C=C(C=N1)Br)/C(=N/O)/N |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)C(=NO)N |
Origin of Product |
United States |
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